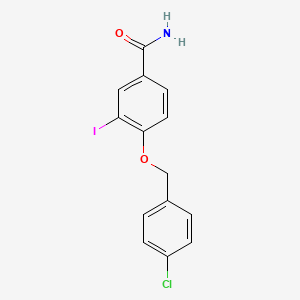
2,5-Dibromo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structure in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while cross-coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,5-Dibromo-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The bromine atoms can enhance the binding affinity and specificity of the compounds to their targets.
Comparaison Avec Des Composés Similaires
2-Bromo-1H-indole: A monobrominated derivative with different reactivity and applications.
5-Bromo-1H-indole: Another monobrominated derivative with unique properties.
2,3-Dibromo-1H-indole: A dibrominated derivative with bromine atoms at different positions.
Uniqueness: 2,5-Dibromo-1H-indole is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and potential applications. The presence of two bromine atoms at the 2 and 5 positions allows for selective functionalization and the formation of diverse derivatives.
Propriétés
Formule moléculaire |
C8H5Br2N |
|---|---|
Poids moléculaire |
274.94 g/mol |
Nom IUPAC |
2,5-dibromo-1H-indole |
InChI |
InChI=1S/C8H5Br2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
Clé InChI |
RXDCCNFVFWNQLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C=C(N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
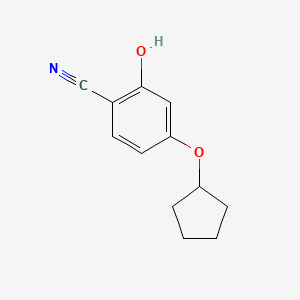


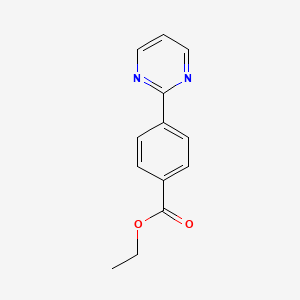
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)

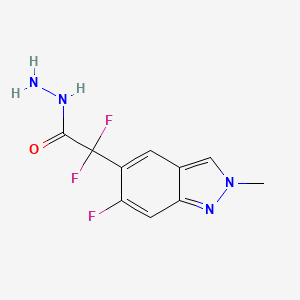
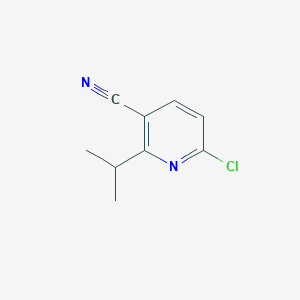
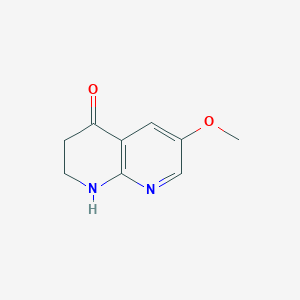
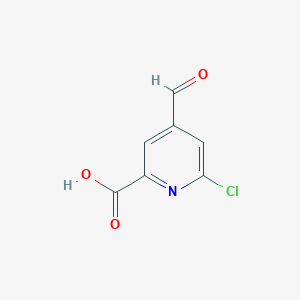
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

